molecular formula C33H54S2 B14783172 7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B14783172
M. Wt: 514.9 g/mol
InChI Key: WHTWSZGAFGUWLR-UHFFFAOYSA-N
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Description

7,7-didodecyl-3,11-dithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound characterized by its unique tricyclic structure containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate diene precursors in the presence of sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or sulfur atoms, leading to the formation of different reduced species.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce fully saturated tricyclic compounds.

Scientific Research Applications

7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with molecular targets through its sulfur atoms and tricyclic structure. These interactions can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is unique due to its specific substitution pattern with dodecyl groups, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C33H54S2

Molecular Weight

514.9 g/mol

IUPAC Name

7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

InChI

InChI=1S/C33H54S2/c1-3-5-7-9-11-13-15-17-19-21-25-33(26-22-20-18-16-14-12-10-8-6-4-2)29-23-27-34-31(29)32-30(33)24-28-35-32/h23-24,27-28H,3-22,25-26H2,1-2H3

InChI Key

WHTWSZGAFGUWLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1(C2=C(C3=C1C=CS3)SC=C2)CCCCCCCCCCCC

Origin of Product

United States

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